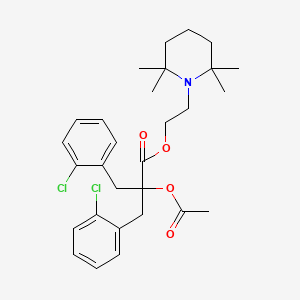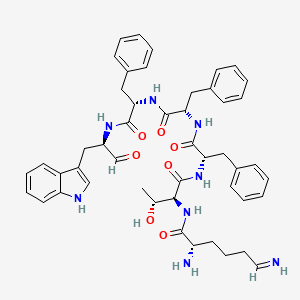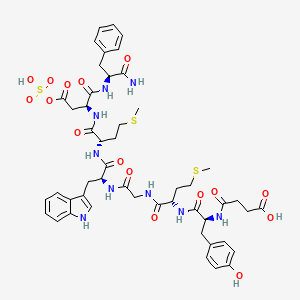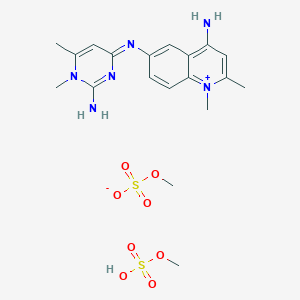
2-Methyl-2-propylpentansäure
Übersicht
Beschreibung
2-Methyl-2-propylpentanoic acid is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .
Molecular Structure Analysis
2-Methyl-2-propylpentanoic acid contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“2-Methyl-2-propylpentansäure” hat ein Molekulargewicht von 158,24 . Bei Raumtemperatur liegt sie als Pulver vor und hat einen Schmelzpunkt von 43-44 Grad Celsius .
Lagerung und Sicherheit
Diese Verbindung sollte bei Raumtemperatur gelagert werden . Sie hat mehrere Gefahrenhinweise, darunter H302, H315, H319 und H335, was darauf hindeutet, dass sie schädlich sein kann, wenn sie verschluckt wird, Hautreizungen verursachen kann, schwere Augenreizungen verursachen kann und Atemreizungen verursachen kann .
Verwendung in der Geschmacksforschung
“this compound” wurde als charakteristische Geschmackskomponente im Sud von gekochten Venusmuscheln (Meretrix lusoria) identifiziert . Dies deutet darauf hin, dass sie in der Lebensmittelwissenschaft und kulinarischen Forschung verwendet werden könnte, um bestimmte Geschmäcker zu verstärken oder zu reproduzieren.
Verwendung in der Life-Science-Forschung
Diese Verbindung wurde in der Life-Science-Forschung verwendet, insbesondere bei der Untersuchung der Histondeacetylase-Aktivität . Es ist bekannt, dass sie die Toxizität von Tumorzellen fördert und die Empfindlichkeit gegenüber Strahlung erhöht .
Verwendung in der neurologischen Forschung
“this compound” erhöht die Konzentration von γ-Aminobuttersäure (GABA) im Gehirn . Bei Überdosierung von 2-Propylpentansäure wird eine reduzierte zentrale Nervensystemfunktion beobachtet . Dies deutet darauf hin, dass sie in der neurologischen Forschung eingesetzt werden könnte, insbesondere bei der Untersuchung der GABAergen Neurotransmission und verwandter Erkrankungen.
Verwendung in der Zellkultur
Diese Verbindung wurde als Ergänzung in kultiviertem Medium aus embryonalen Mausfibroblasten (MEF-CM) verwendet, um die Zellen zu ernähren . Dies deutet darauf hin, dass sie in der Zellkultur und der Entwicklungsbiologieforschung verwendet werden könnte.
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2-propylpentanoic acid is the γ-aminobutyric acid (GABA) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and it plays a crucial role in reducing neuronal excitability .
Mode of Action
2-Methyl-2-propylpentanoic acid enhances the inhibitory action of GABA by blocking voltage-dependent sodium channels . This blocking action reduces the excitability of neurons, thereby increasing the inhibitory effects of GABA .
Biochemical Pathways
2-Methyl-2-propylpentanoic acid is a substrate for the fatty acid β-oxidation (FAO) pathway , which primarily takes place in mitochondria . The compound’s metabolism and its effects on enzymes of FAO and their cofactors such as CoA and/or carnitine are significant .
Result of Action
The result of 2-Methyl-2-propylpentanoic acid’s action is an elevation of GABA levels in the brain . This leads to a reduction in central nervous system activity, which can be beneficial in conditions such as epilepsy where there is excessive neuronal activity .
Safety and Hazards
2-Methyl-2-propylpentanoic acid is classified as a hazardous substance. It has been associated with various hazard statements, including H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
2-Methyl-2-propylpentanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which affects gene expression by altering chromatin structure . The compound interacts with multiple HDACs from class I and class II, but not HDAC6 or HDAC10 . Additionally, 2-Methyl-2-propylpentanoic acid is involved in the fatty acid β-oxidation pathway in mitochondria, where it acts as a substrate .
Cellular Effects
2-Methyl-2-propylpentanoic acid has profound effects on various cell types and cellular processes. It promotes tumor cell toxicity and increases susceptibility to radiation . In the brain, it elevates the levels of γ-aminobutyric acid (GABA), leading to reduced central nervous system activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDACs and modulating the acetylation of histones .
Molecular Mechanism
At the molecular level, 2-Methyl-2-propylpentanoic acid exerts its effects primarily through the inhibition of HDACs. This inhibition results in the hyperacetylation of core histones H3 and H4, leading to changes in chromatin structure and gene expression . The compound also interacts with enzymes involved in the fatty acid β-oxidation pathway, affecting mitochondrial function . Additionally, it modulates various signaling pathways, including the ERK pathway and the phosphoinositol pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-propylpentanoic acid change over time. The compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to 2-Methyl-2-propylpentanoic acid has been associated with mitochondrial dysfunction and hepatotoxicity . In in vitro and in vivo studies, the compound’s effects on cellular processes and gene expression can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-propylpentanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively controls seizures and stabilizes mood disorders . At high doses, it can cause toxic effects such as hepatotoxicity and teratogenicity . Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant biochemical and cellular changes .
Metabolic Pathways
2-Methyl-2-propylpentanoic acid is involved in several metabolic pathways, including the fatty acid β-oxidation pathway in mitochondria . It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, affecting the metabolism of fatty acids . The compound also influences the levels of metabolites and metabolic flux, leading to changes in cellular energy production and lipid metabolism .
Transport and Distribution
Within cells and tissues, 2-Methyl-2-propylpentanoic acid is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
2-Methyl-2-propylpentanoic acid is primarily localized in the mitochondria, where it participates in the fatty acid β-oxidation pathway . It can also be found in the nucleus, where it inhibits HDACs and modulates gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-methyl-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3,7-5-2)8(10)11/h4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXOYWHJBTQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185054 | |
| Record name | 2-Methyl-2-n-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31113-56-1 | |
| Record name | 2-Methyl-2-n-propylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031113561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-n-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 4-{[4-(dibenzylamino)phenyl][4-(dibenzyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}benzene-1,3-disulfonate](/img/structure/B1615637.png)
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B1615641.png)
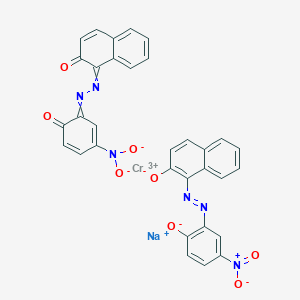
![Methyl 2-[(phenylmethylene)amino]benzoate](/img/structure/B1615643.png)
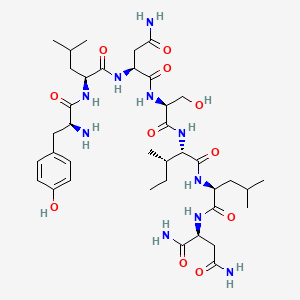
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)
